molecular formula C11H20ClNO2 B2528694 Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride CAS No. 2416218-91-0

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride

Cat. No.: B2528694
CAS No.: 2416218-91-0
M. Wt: 233.74
InChI Key: PHEFKYSTLHCFSP-UTLUCORTSA-N
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Description

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by a decahydroquinoline core structure, functionalized with a methyl ester and a hydrochloride salt. The unique stereochemistry of this compound contributes to its specific interactions and biological activities.

Properties

IUPAC Name

methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9;/h8-10,12H,2-7H2,1H3;1H/t8-,9+,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVFWBCTLFRPHO-RDTSDOJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CCCC[C@@H]2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available cyclohexanone and an appropriate amine.

  • Reaction Steps

    • Step 1: : Formation of the quinoline ring through a Povarov reaction.

    • Step 2: : Reduction of the intermediate to form the decahydroquinoline core.

    • Step 3: : Esterification to introduce the methyl carboxylate group.

    • Step 4: : Conversion to the hydrochloride salt via acid-base reaction.

Industrial Production Methods

Industrial production often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods include:

  • Catalytic hydrogenation: : Used for the reduction steps.

  • Automated esterification systems: : For high-throughput methylation processes.

  • Purification: : Using crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride participates in various chemical reactions:

  • Oxidation: : Forms ketone or aldehyde derivatives.

  • Reduction: : Can be further reduced to more saturated compounds.

  • Substitution: : Nucleophilic substitution at the methyl ester or amine sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Hydrogen (H₂) with palladium or nickel catalysts.

  • Substitution: : Strong nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products

The reactions yield a variety of products including alcohols, ketones, and more complex heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing other complex molecules. Its stereochemistry is particularly useful in studying chiral catalysis and asymmetric synthesis.

Biology

In biological research, Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is used in the development of enzyme inhibitors and receptor antagonists. It also plays a role in studying neurotransmitter pathways.

Medicine

This compound has potential therapeutic applications in the treatment of neurological disorders. It acts on specific molecular targets involved in nerve transmission and can influence the development of drugs for diseases like Alzheimer's and Parkinson's.

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals, serving as an intermediate in various production processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism involves:

  • Binding to active sites: : Inhibiting or modulating enzyme activity.

  • Receptor interaction: : Acting as an agonist or antagonist, influencing signal transduction pathways.

  • Molecular pathways: : Affecting pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is unique in its stereochemistry and specific functional groups. Similar compounds include:

  • Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

  • Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-3-carboxylate

These similar compounds share core structures but differ in their functional groups and stereochemical arrangements, leading to variations in their chemical and biological properties.

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